(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
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Overview
Description
(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which consists of a bicyclic system where two rings share a single atom The presence of three nitrogen atoms in the structure makes it a triaza compound, and the hydrochloride form indicates that it is a salt formed with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves a multi-step process. One common method is the Diels-Alder reaction, where spiro[4.4]nona-2,7-diene-1,6-dione acts as a dienophile component. This reaction is followed by immediate aromatization of the adduct . The active diene component can be generated using systems such as tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF3 .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of spiro[4.4]nonane-1,6-dione. The choice of hydrogenation catalysts and reagents significantly affects the stereoselectivity of the products . Solvent selection also plays a crucial role in product selectivity, with alcohol solvents potentially leading to the opening of the spiro-ring .
Chemical Reactions Analysis
Types of Reactions
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation can convert it into spiro[4.4]nonane-1,6-diols.
Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin reagent is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as Pd/CaCO3 are employed.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Formation of spiro[4.4]nonane derivatives.
Reduction: Production of spiro[4.4]nonane-1,6-diols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is unique due to its triaza structure and spirocyclic core This combination provides distinct chemical properties and reactivity compared to other spirocyclic compounds
Properties
Molecular Formula |
C6H10ClN3O2 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H/t6-;/m0./s1 |
InChI Key |
ZRQXPZYMMGPCTM-RGMNGODLSA-N |
Isomeric SMILES |
C1CNC[C@]12C(=O)NC(=O)N2.Cl |
Canonical SMILES |
C1CNCC12C(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
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